molecular formula C20H22ClFN6O2 B2868715 N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251682-81-1

N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2868715
CAS RN: 1251682-81-1
M. Wt: 432.88
InChI Key: VFFCURIWCGHADR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN6O2 and its molecular weight is 432.88. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), indicating potential use in radiolabeling and imaging. DPA-714, a compound within this series, is designed with a fluorine atom, enabling it to be labeled with fluorine-18 for positron emission tomography (PET) imaging applications. This compound and its derivatives have been synthesized and evaluated for their potential in in vivo imaging, showcasing the importance of such compounds in medical diagnostics and research (Dollé et al., 2008).

Anti-inflammatory Activity

Research into the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. This work highlights the therapeutic potential of such compounds in treating inflammation-related disorders. Among the synthesized derivatives, certain compounds demonstrated remarkable efficacy in reducing inflammation, indicating their potential as anti-inflammatory agents (Sunder & Maleraju, 2013).

Anticancer and Antimicrobial Activities

A study on the synthesis, anticancer, and antimicrobial activities of new antipyrine-based heterocycles incorporating an N-(3-chloro-4-fluorophenyl) moiety has revealed promising results. These compounds have been shown to possess anticancer and antimicrobial activities, suggesting their potential use in the development of new therapeutic agents against cancer and microbial infections. The research underscores the significance of such compounds in expanding the arsenal against various diseases (Riyadh et al., 2013).

Adenosine Receptor Antagonists

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including those similar to the compound , have been identified as high affinity and selective antagonists for the human A(2A) adenosine receptor. These compounds have been synthesized and evaluated for their potential as pharmacological probes, offering insights into the development of adenosine receptor antagonists for therapeutic applications. This research highlights the compound's relevance in studying and potentially treating conditions related to adenosine receptor activity (Kumar et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2/c1-12-7-13(2)10-26(9-12)18-19-25-28(20(30)27(19)6-5-23-18)11-17(29)24-14-3-4-16(22)15(21)8-14/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFCURIWCGHADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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